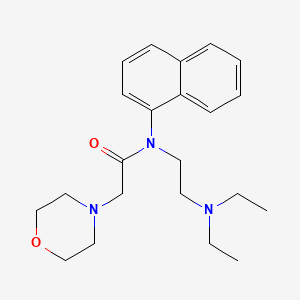![molecular formula C13H13NO6-2 B14473182 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate CAS No. 65410-86-8](/img/structure/B14473182.png)
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate is an organic compound characterized by its complex structure, which includes a benzene ring substituted with carboxylate and dimethylaminoethoxycarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(Dimethylamino)ethoxy)ethanol . This intermediate is then reacted with a benzene-1,4-dicarboxylate derivative under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate involves its interaction with various molecular targets. The compound’s electrophilic and nucleophilic sites allow it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. The benzene ring and its substituents play a crucial role in determining the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Shares the dimethylaminoethoxy group but lacks the benzene ring and carboxylate groups.
Benzene-1,4-dicarboxylate: Contains the benzene ring and carboxylate groups but lacks the dimethylaminoethoxy group.
Uniqueness
2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various applications, from organic synthesis to industrial production.
Propiedades
Número CAS |
65410-86-8 |
|---|---|
Fórmula molecular |
C13H13NO6-2 |
Peso molecular |
279.24 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxycarbonyl]terephthalate |
InChI |
InChI=1S/C13H15NO6/c1-14(2)5-6-20-13(19)10-7-8(11(15)16)3-4-9(10)12(17)18/h3-4,7H,5-6H2,1-2H3,(H,15,16)(H,17,18)/p-2 |
Clave InChI |
BNQBCMYYYWYIJW-UHFFFAOYSA-L |
SMILES canónico |
CN(C)CCOC(=O)C1=C(C=CC(=C1)C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)

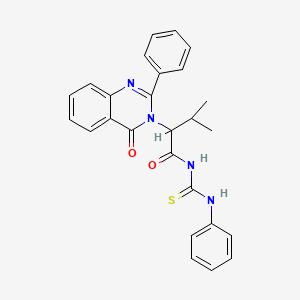

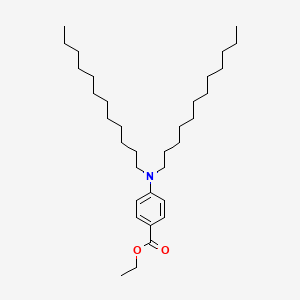
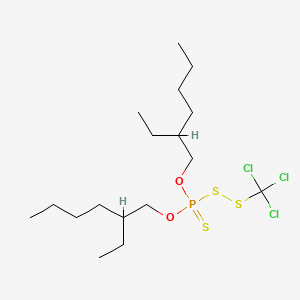
oxophosphanium](/img/structure/B14473122.png)
silane](/img/structure/B14473125.png)
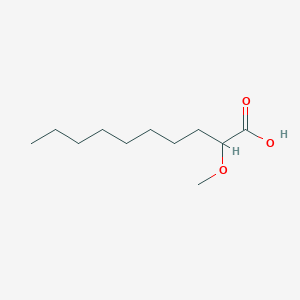
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
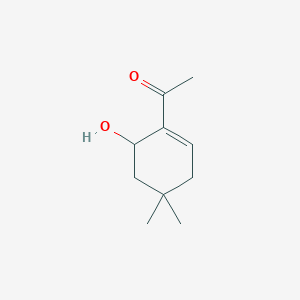
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)

